![molecular formula C20H14Br2N2 B14021991 (1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two bromine atoms and two amino groups attached to a binaphthalene backbone, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of (1R)-1,1’-binaphthalene-2,2’-diamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can produce nitro or secondary amine derivatives .
Applications De Recherche Scientifique
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired chemical transformations or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol
- 2,2’-Dibromo-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both bromine atoms and amino groups on the binaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C20H14Br2N2 |
|---|---|
Poids moléculaire |
442.1 g/mol |
Nom IUPAC |
1-(2-amino-7-bromonaphthalen-1-yl)-7-bromonaphthalen-2-amine |
InChI |
InChI=1S/C20H14Br2N2/c21-13-5-1-11-3-7-17(23)19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)24/h1-10H,23-24H2 |
Clé InChI |
MCTVDZPQOYTBFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)Br)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


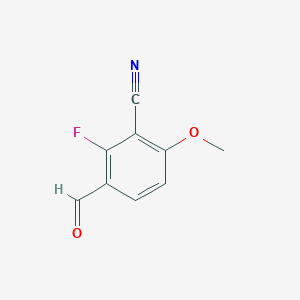
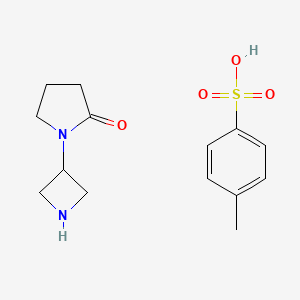
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
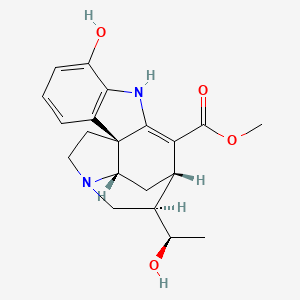
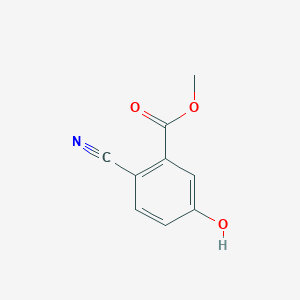
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
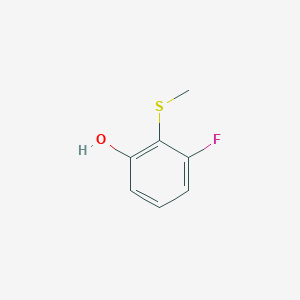
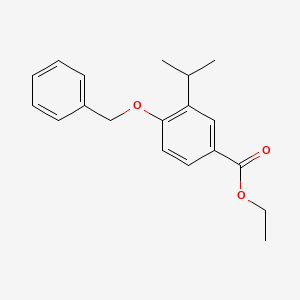
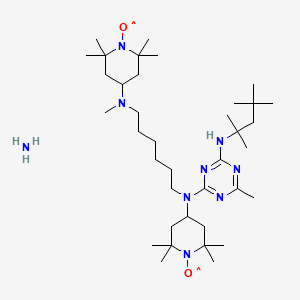

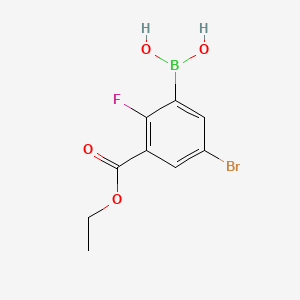

![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
